molecular formula C13H19NO B13041516 (1S)-1-(2-Cyclopentyloxyphenyl)ethylamine

(1S)-1-(2-Cyclopentyloxyphenyl)ethylamine

Cat. No.: B13041516
M. Wt: 205.30 g/mol
InChI Key: ZKLNFPAXVBJISZ-JTQLQIEISA-N
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Description

“(1S)-1-(2-Cyclopentyloxyphenyl)ethylamine” is a chiral amine featuring a phenyl ring substituted at the 2-position with a cyclopentyloxy group (cyclopentyl ether) and an ethylamine moiety at the 1-position. The (1S) configuration indicates a stereogenic center at the ethylamine carbon, which may influence its biological activity and physicochemical properties. While specific data on its synthesis or applications are absent in the provided evidence, its structural features suggest similarities to bioactive amines like β-phenylethylamine derivatives.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(1S)-1-(2-cyclopentyloxyphenyl)ethanamine

InChI

InChI=1S/C13H19NO/c1-10(14)12-8-4-5-9-13(12)15-11-6-2-3-7-11/h4-5,8-11H,2-3,6-7,14H2,1H3/t10-/m0/s1

InChI Key

ZKLNFPAXVBJISZ-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC2CCCC2)N

Canonical SMILES

CC(C1=CC=CC=C1OC2CCCC2)N

Origin of Product

United States

Biological Activity

(1S)-1-(2-Cyclopentyloxyphenyl)ethylamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its pharmacological implications.

Chemical Structure and Properties

The compound this compound is characterized by the following structural features:

  • Phenyl ring : A 2-cyclopentyloxy substitution that may influence receptor interactions.
  • Amine group : This functional group is critical for biological activity, particularly in neurotransmitter systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various receptors in the central nervous system (CNS). The following sections detail specific activities and mechanisms.

1. Interaction with Receptors

Studies have shown that compounds similar to this compound can interact with several receptor types:

  • Adenosine Receptors : These receptors play a crucial role in mediating inflammatory responses and cardiovascular functions. Analogues of phenethylamines have demonstrated significant interaction with adenosine receptors, suggesting potential therapeutic benefits in conditions like ischemia and heart failure .
  • Opioid Receptors : The compound may exhibit activity at the μ-opioid receptor, which is significant for pain management. Research on diphenethylamines has shown that modifications can enhance affinity and selectivity towards these receptors .

2. Analgesic Properties

The analgesic potential of this compound is noteworthy:

  • Antinociceptive Effects : Similar compounds have been evaluated for their pain-relieving properties, showing efficacy in animal models. For instance, modifications to the diphenethylamine scaffold have resulted in increased potency compared to standard analgesics .

3. Neurotransmitter Modulation

The compound's structure suggests it may influence neurotransmitter systems, particularly:

  • Dopaminergic and Serotonergic Systems : Given the amine functionality, it is plausible that this compound could modulate dopamine and serotonin levels, impacting mood and cognitive functions.

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Receptor InteractionDiphenethylaminesAntinociceptive effects
Adenosine Receptor ModulationPhenethylaminesAnti-inflammatory properties
Opioid Receptor AgonismVarious analoguesPain relief without significant side effects

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(1-Cyclohexenyl)ethylamine ()

  • Molecular Formula: C₈H₁₅N (vs. C₁₃H₁₉NO for the target compound).
  • Molecular Weight : 125.21 g/mol (vs. ~205.3 g/mol for the target).
  • Substituents : A cyclohexenyl group (unsaturated six-membered ring) vs. the target’s cyclopentyloxy phenyl group (saturated five-membered ether-linked ring).
  • Key Properties: logP (Octanol/Water Partition Coefficient): Not explicitly provided in , but the cyclohexenyl group likely confers moderate lipophilicity. The target compound’s phenyl and cyclopentyloxy groups may increase logP significantly, enhancing membrane permeability. Water Solubility: Cyclohexenylethylamine’s water solubility (log10ws data unavailable) is expected to be higher than the target’s due to its smaller size and lack of oxygen-mediated steric hindrance.

Chloroethylamines (e.g., (2-Chloroethyl)dimethylamine) ()

  • Molecular Formula: C₄H₁₀ClN (vs. C₁₃H₁₉NO).
  • Molecular Weight : 107.58 g/mol (vs. ~205.3 g/mol).
  • Substituents: Chlorine and dimethylamino groups vs. the target’s cyclopentyloxy phenyl and primary amine.
  • Reactivity: Chloroethylamines are alkylating agents due to the labile chlorine atom, enabling DNA crosslinking (e.g., in chemotherapy).
  • Applications : Chloroethylamines are used in chemical synthesis or as cytotoxic agents, whereas the target’s structure aligns with neuromodulators or receptor ligands.

Phosphonothiolate Esters (e.g., O-1-Ethylheptyl ethylphosphonofluoridate) ()

  • Molecular Formula: C₁₁H₂₄FO₂P (vs. C₁₃H₁₉NO).
  • Molecular Weight : 238.28 g/mol (vs. ~205.3 g/mol).
  • Functional Groups: Phosphonofluoridate ester vs. aromatic amine.
  • Applications: Phosphonothiolates are neurotoxic organophosphorus compounds, whereas the target’s amine group and lipophilic substituents suggest CNS-targeted bioactivity.

Data Table: Comparative Analysis

Property (1S)-1-(2-Cyclopentyloxyphenyl)ethylamine 2-(1-Cyclohexenyl)ethylamine (2-Chloroethyl)dimethylamine O-1-Ethylheptyl ethylphosphonofluoridate
Molecular Formula C₁₃H₁₉NO C₈H₁₅N C₄H₁₀ClN C₁₁H₂₄FO₂P
Molecular Weight (g/mol) ~205.3 125.21 107.58 238.28
Key Substituents Cyclopentyloxy phenyl, primary amine Cyclohexenyl Chlorine, dimethylamino Phosphonofluoridate, ethylheptyl
Predicted logP High (≥3.5) Moderate (~2.0) Low (~1.2) High (~3.8)
Reactivity Low (stable amine) Moderate (unsaturated ring) High (alkylating agent) High (neurotoxic enzyme inhibition)
Potential Applications CNS modulation, receptor ligands Organic synthesis Chemotherapy, synthesis Neurotoxic agents

Research Findings and Implications

  • Structural Lipophilicity : The target compound’s cyclopentyloxy phenyl group likely enhances blood-brain barrier penetration compared to cyclohexenylethylamine and chloroethylamines .
  • Steric Effects : The cyclopentyloxy group’s bulk may hinder interactions with certain enzymes or receptors compared to smaller substituents in chloroethylamines.
  • Toxicity Profile: Unlike phosphonothiolates and chloroethylamines , the target compound lacks electrophilic groups, suggesting lower acute toxicity.

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